(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
CAS No.: 1209831-85-5
Cat. No.: VC5619831
Molecular Formula: C19H25N3O4
Molecular Weight: 359.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209831-85-5 |
|---|---|
| Molecular Formula | C19H25N3O4 |
| Molecular Weight | 359.426 |
| IUPAC Name | (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-8-10-22(11-9-13)19(23)14-6-5-7-15(24-3)16(14)25-4/h5-7,12-13H,8-11H2,1-4H3 |
| Standard InChI Key | XXVAMLDXWCGPCM-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone, reflects its three primary components:
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A 2,3-dimethoxyphenyl group, contributing aromaticity and hydrogen-bonding capacity via methoxy substituents.
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A piperidine ring, a six-membered nitrogen-containing heterocycle that enhances solubility and enables conformational flexibility.
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A 5-isopropyl-1,3,4-oxadiazole ring, a heterocyclic moiety known for metabolic stability and electronic diversity .
The SMILES string CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC provides a linear notation of the structure, while the InChIKey XXVAMLDXWCGPCM-UHFFFAOYSA-N offers a unique identifier for database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1209831-85-5 |
| Molecular Formula | |
| Molecular Weight | 359.426 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
| InChIKey | XXVAMLDXWCGPCM-UHFFFAOYSA-N |
| PubChem CID | 45540294 |
Synthesis and Preparation
Analytical Characterization
The compound’s purity and identity would typically be confirmed via:
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High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
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Nuclear Magnetic Resonance (NMR) spectroscopy (, ) to resolve substituent positions and confirm regiochemistry.
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Infrared (IR) Spectroscopy to identify carbonyl (C=O) and oxadiazole ring vibrations .
Physicochemical Properties
Solubility and Lipophilicity
Though solubility data are unavailable for this specific compound, analogs with similar oxadiazole-piperidine scaffolds exhibit logP values ranging from 2.75 to 3.62, indicating moderate lipophilicity . The polar surface area (71.18–90.74 Ų) and hydrogen-bond acceptor count (8–9) suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro assays .
Table 2: Comparative Physicochemical Data for Structural Analogs
| Compound ID | logP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | – | – | – | 359.43 |
| S454-0590 | 2.75 | 90.74 | 9 | 426.47 |
| L703-5509 | 3.62 | 71.18 | 8 | 423.47 |
Biological Activity and Mechanistic Insights
Hypothesized Targets
The 1,3,4-oxadiazole moiety is a recognized pharmacophore in kinase inhibition, particularly targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . Molecular docking studies of analogous compounds suggest that the oxadiazole ring engages in π-π stacking with kinase active sites, while the methoxy groups on the phenyl ring may modulate solubility and membrane permeability .
Preclinical Data
While in vivo data are absent, in vitro screens of related oxadiazole derivatives show IC₅₀ values in the low micromolar range (1–10 µM) against cancer cell lines, correlating with kinase inhibitory activity . The isopropyl substituent on the oxadiazole may enhance metabolic stability by shielding the heterocycle from oxidative degradation .
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